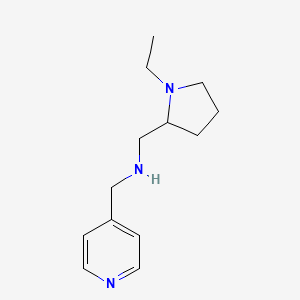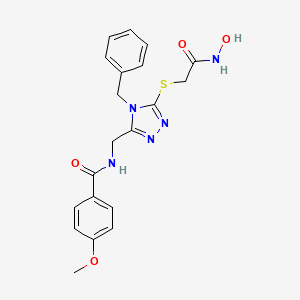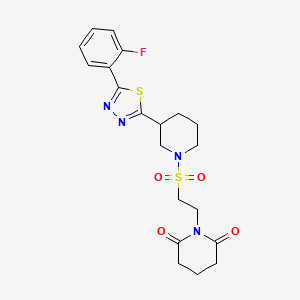
(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine” is a chemical compound with the CAS Number: 726162-94-3 and a molecular weight of 219.33 . The IUPAC name for this compound is (1-ethyl-2-pyrrolidinyl)-N-(4-pyridinylmethyl)methanamine .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The structure also includes an ethyl group and a pyridinylmethyl group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 219.33 . More detailed physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Characterization
- Multi-Component Tether Catalysis : A study developed a multi-component tether catalysis one-pot protocol for synthesizing highly functionalized PMAPs (pyridin-2-ylmethyl-2-aminopyrroles), including compounds similar to the queried chemical. This method efficiently introduced pyridin-2-ylmethyl into target compounds through a novel cascade reaction with decarboxylation, demonstrating its utility in synthesizing various heterocyclic compounds (Li et al., 2019).
Applications in Material Science
- Polymerization Catalysts : Research has shown the effectiveness of pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes (related to the queried chemical) in catalyzing the oligomerization and polymerization of ethylene. The products of these reactions varied depending on co-catalysts and solvents used (Obuah et al., 2014).
Chemosensors and Ligands
- Copper Complexes and Chemosensors : Studies have synthesized and characterized copper complexes containing ligands related to the queried chemical, showing potential in various chemical applications. These complexes displayed distinct equilibrium, spectroscopic data, and crystal structures, indicating potential use in analytical chemistry (Gérard et al., 2005).
Coordination Chemistry
- Silver(I) Coordination Polymers : Research involving silver(I) coordination polymers with ligands similar to the queried chemical revealed the formation of helical structures. These findings are significant for material science and coordination chemistry, showing diverse conformational possibilities and luminescent properties (Zhang et al., 2013).
Biochemical Applications
- Chemosensors for Metal Ions : A bis(pyridine-2-ylmethyl)amine derivative was synthesized as a colorimetric and fluorescent chemosensor for metal ions, particularly Cu2+. This compound showed significant changes upon binding with Cu2+, suggesting applications in biochemical and environmental monitoring (Zheng et al., 2016).
Safety and Hazards
Orientations Futures
The future directions for research on “(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activity. The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .
Propriétés
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-(pyridin-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-16-9-3-4-13(16)11-15-10-12-5-7-14-8-6-12/h5-8,13,15H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPJTESPWRLSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-butyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2817664.png)

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2817666.png)





![methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B2817675.png)
